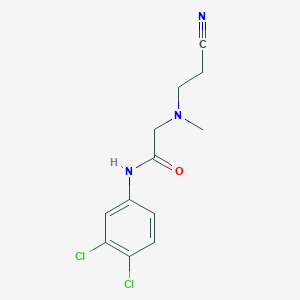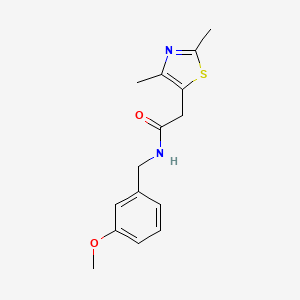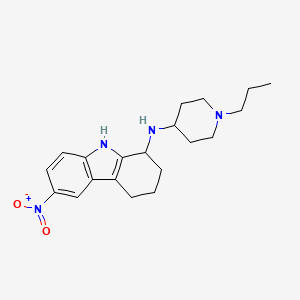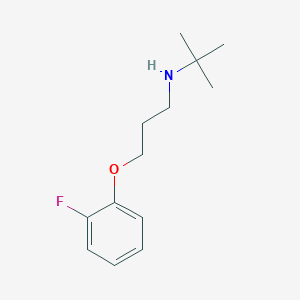
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one, also known as MOA-192, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications.
作用机制
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one works by binding to the orthosteric site of M1 mAChRs, which are primarily located in the hippocampus, cortex, and striatum of the brain. This binding blocks the activity of these receptors, which are involved in various cognitive and motor processes. By selectively blocking M1 mAChRs, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the selective blockage of M1 mAChRs in the brain, improved cognitive function in animal models of Alzheimer's disease and schizophrenia, and the potential to modulate dopamine signaling in the striatum. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one in lab experiments is its selective binding to M1 mAChRs, which allows researchers to selectively block the activity of these receptors without affecting other subtypes. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one research, including the development of more selective M1 mAChR antagonists, the investigation of the potential therapeutic effects of this compound in various neurological and psychiatric disorders, and the exploration of the potential modulatory effects of this compound on other neurotransmitter systems, such as dopamine and glutamate.
Conclusion
This compound is a synthetic compound that has shown promise in various scientific research applications, particularly in the study of the distribution and function of M1 mAChRs in the brain. While more research is needed to fully understand the biochemical and physiological effects of this compound, its selective binding to M1 mAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
合成方法
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one can be synthesized through a multi-step process that involves the reaction between 7-methoxy-4-hydroxycoumarin and 1,1,2,2,3,3,4,4-octafluorobutyl bromide in the presence of a base, followed by a cyclization reaction with the help of a catalyst. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been used in various scientific research applications, including as a tool to study the distribution and function of muscarinic acetylcholine receptors (mAChRs) in the brain. This compound selectively binds to the M1 subtype of mAChRs, allowing researchers to selectively block the activity of these receptors without affecting other subtypes. This has been useful in studying the role of M1 mAChRs in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F8O3/c1-24-6-2-3-7-8(23)5-10(25-9(7)4-6)12(17,18)14(21,22)13(19,20)11(15)16/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWPGUOAYMJPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)

![3-(3-chlorophenyl)-11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4985558.png)



![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)

![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)

